molecular formula C14H20N2O3 B5174219 N'-tert-butyl-N-(4-ethoxyphenyl)oxamide

N'-tert-butyl-N-(4-ethoxyphenyl)oxamide

Cat. No.: B5174219
M. Wt: 264.32 g/mol
InChI Key: WQZWFJVKRFLJGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-tert-butyl-N-(4-ethoxyphenyl)oxamide is an organic compound with the molecular formula C13H19NO2 It is a member of the oxamide family, characterized by the presence of an oxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-tert-butyl-N-(4-ethoxyphenyl)oxamide typically involves the reaction of tert-butylamine with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of N’-tert-butyl-N-(4-ethoxyphenyl)oxamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N’-tert-butyl-N-(4-ethoxyphenyl)oxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the oxamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted oxamides or other derivatives.

Scientific Research Applications

N’-tert-butyl-N-(4-ethoxyphenyl)oxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N’-tert-butyl-N-(4-ethoxyphenyl)oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. In biological systems, it may modulate signaling pathways and cellular processes, leading to its observed effects.

Comparison with Similar Compounds

N’-tert-butyl-N-(4-ethoxyphenyl)oxamide can be compared with other oxamide derivatives, such as N’-tert-butyl-N-(4-methoxyphenyl)oxamide and N’-tert-butyl-N-(4-chlorophenyl)oxamide. These compounds share similar structural features but differ in their substituents on the phenyl ring, which can influence their chemical reactivity and biological activity. N’-tert-butyl-N-(4-ethoxyphenyl)oxamide is unique due to the presence of the ethoxy group, which can affect its solubility, stability, and interaction with molecular targets.

Similar Compounds

  • N’-tert-butyl-N-(4-methoxyphenyl)oxamide
  • N’-tert-butyl-N-(4-chlorophenyl)oxamide
  • N’-tert-butyl-N-(4-fluorophenyl)oxamide

These compounds can be used as references to understand the structure-activity relationships and to design new derivatives with improved properties.

Properties

IUPAC Name

N'-tert-butyl-N-(4-ethoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-5-19-11-8-6-10(7-9-11)15-12(17)13(18)16-14(2,3)4/h6-9H,5H2,1-4H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZWFJVKRFLJGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.